molecular formula C12H9F3N2O3 B12333492 methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate

methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate

Cat. No.: B12333492
M. Wt: 286.21 g/mol
InChI Key: MQBJHMVMTPBZQO-PKNBQFBNSA-N
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Description

Methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyano group, a hydroxy group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and cyanoacetic acid derivatives.

    Condensation Reaction: The key step involves a condensation reaction between the cyanoacetic acid derivative and 3-(trifluoromethyl)aniline in the presence of a suitable catalyst and solvent.

    Esterification: The resulting intermediate undergoes esterification with methanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate is unique due to its combination of a cyano group, hydroxy group, and trifluoromethyl-substituted phenyl group, which imparts specific reactivity and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

(E)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C12H9F3N2O3/c1-20-11(19)9(6-16)10(18)17-8-4-2-3-7(5-8)12(13,14)15/h2-5,19H,1H3,(H,17,18)/b11-9+

InChI Key

MQBJHMVMTPBZQO-PKNBQFBNSA-N

Isomeric SMILES

CO/C(=C(\C#N)/C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O

Canonical SMILES

COC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O

Origin of Product

United States

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